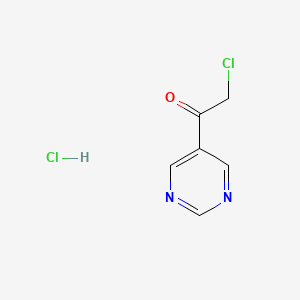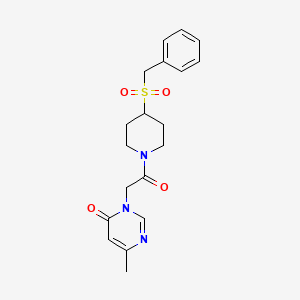
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a bromine atom, a pyridine ring, and a phenol group, making it an interesting subject for various chemical and biological studies.
Mécanisme D'action
Target of Action
It has been found that similar compounds have been used to investigate photochemically induced charge-transfer, ligand substitution, stereochemical isomerisation process and to probe metal–ligand interactions .
Mode of Action
The compound’s interaction with its targets involves the formation of complexes with other elements. For instance, it has been used in the preparation of hexa-coordinated Ru(II) complexes . These complexes are sensitive to π-acidic character of phen and bipy ligands .
Biochemical Pathways
The compound’s involvement in the formation of complexes suggests it may influence pathways related to metal-to-ligand charge transfer .
Result of Action
The compound’s involvement in the formation of complexes suggests it may influence processes related to charge transfer and ligand interactions .
Action Environment
The action, efficacy, and stability of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol can be influenced by environmental factors. For instance, the compound’s complexes displayed one reversible Ru(II)–Ru(III) oxidation couple and one irreversible Ru(III)–Ru(IV) oxidation in acetonitrile solution . The complexes also showed room-temperature luminescence originated from the lowest energy metal-to-ligand charge transfer excited state and were sensitive to difference in size of the counter anions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-aminopyridine in an ethanol solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-chloro-2-((pyridin-2-ylimino)methyl)phenol
- (E)-4-fluoro-2-((pyridin-2-ylimino)methyl)phenol
- (E)-4-iodo-2-((pyridin-2-ylimino)methyl)phenol
Uniqueness
(E)-4-bromo-2-((pyridin-2-ylimino)methyl)phenol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its antibacterial and radical scavenging properties make it a valuable compound for medicinal chemistry .
Propriétés
IUPAC Name |
4-bromo-2-[(E)-pyridin-2-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-8,16H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWERDYZGNGDB-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride](/img/structure/B2901279.png)

![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)




![N-({[2,3'-bipyridine]-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2901289.png)


![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)

![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)
![N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2901301.png)
